![molecular formula C17H22N2O3 B4735723 N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B4735723.png)
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide
描述
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide, also known as SBI-0206965, is a small molecule inhibitor of the protein kinase TBK1. TBK1 is a critical regulator of innate immunity and interferon signaling pathways, making it an attractive target for drug development. In
作用机制
TBK1 is a serine/threonine kinase that plays a critical role in the regulation of innate immunity and interferon signaling pathways. Upon activation, TBK1 phosphorylates various downstream targets, including transcription factors such as IRF3 and NF-κB, leading to the production of pro-inflammatory cytokines and interferons. N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide inhibits TBK1 activation by binding to its kinase domain and preventing its interaction with upstream activators.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to suppress the production of pro-inflammatory cytokines and interferons in various cell types, including macrophages, dendritic cells, and T cells. It has also been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to enhance the anti-tumor activity of immune checkpoint inhibitors in preclinical models.
实验室实验的优点和局限性
One of the advantages of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide is its specificity for TBK1, which minimizes off-target effects and reduces the potential for toxicity. However, its potency may vary depending on the cell type and experimental conditions used. In addition, the use of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide in animal models may be limited by its pharmacokinetic properties and bioavailability.
未来方向
There are several potential future directions for the development and application of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide. One direction is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict the response to N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide in different disease settings. Additionally, the combination of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide with other targeted therapies or immune checkpoint inhibitors may enhance its therapeutic potential. Finally, the elucidation of the downstream targets of TBK1 and the development of specific inhibitors for these targets may provide new opportunities for therapeutic intervention.
科学研究应用
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, autoimmune disorders, and viral infections. It has been shown to inhibit the activation of TBK1 and downstream signaling pathways, leading to suppression of pro-inflammatory cytokines and interferon production. This makes N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide a promising candidate for the treatment of diseases characterized by excessive inflammation and immune activation.
属性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-dimethylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-6-7-13(12(2)8-11)21-10-16(20)18-15-9-14(22-19-15)17(3,4)5/h6-9H,10H2,1-5H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASLISWKLOANPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-dimethylphenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。